molecular formula C21H19N3O3S B6562996 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 1021222-13-8

2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one

Katalognummer: B6562996
CAS-Nummer: 1021222-13-8
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: NZDPLQFWYXSLBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a dihydroquinazolinone core fused with a 1,3-oxazole moiety. The structure includes a sulfanyl linker and a 2-methoxyphenyl substituent, which may influence its physicochemical and biological properties.

Eigenschaften

IUPAC Name

2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-17(22-19(27-13)15-9-5-7-11-18(15)26-3)12-28-21-23-16-10-6-4-8-14(16)20(25)24(21)2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDPLQFWYXSLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a novel synthetic derivative belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a quinazolinone core with additional oxazole and methoxyphenyl substituents. The molecular formula is C20H22N2O3SC_{20}H_{22}N_2O_3S, and it has a molecular weight of approximately 378.47 g/mol. The compound's structure can be depicted as follows:

PropertyValue
Molecular FormulaC20H22N2O3S
Molecular Weight378.47 g/mol
LogP4.66
Polar Surface Area76.23 Ų
Hydrogen Bond Acceptors5

Research indicates that compounds within the quinazolinone class exhibit various mechanisms of action, including:

  • Inhibition of Cancer Cell Proliferation : Quinazolinones have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting signaling pathways such as STAT3 and EMT (Epithelial-Mesenchymal Transition) .
  • Antibacterial Activity : Some derivatives have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
  • Antioxidant Properties : Certain quinazolinones exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

Anticancer Activity

A study investigated the effects of related quinazolinone derivatives on cancer cell lines, including AGS (gastric cancer), A549 (lung cancer), and Caco-2 (colorectal cancer). The results indicated that treatment with the compound significantly reduced cell viability in a concentration-dependent manner:

CompoundCell LineIC50 (µM)
Compound 1AGS5
Compound 1A54910
Compound 1Caco-220

The mechanism involved the downregulation of EMT markers and modulation of STAT3 signaling pathways .

Antibacterial Activity

In another study focusing on antibacterial properties, derivatives were synthesized and tested against various bacterial strains:

Bacterial StrainCompound TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliCompound A32
Klebsiella pneumoniaeCompound B16
Pseudomonas aeruginosaCompound C64

These findings indicate that some derivatives possess significant antibacterial activity, making them candidates for further development in antimicrobial therapies .

Case Studies

  • Case Study on Gastric Cancer : A clinical trial evaluated the efficacy of a related quinazolinone derivative in patients with advanced gastric cancer. The compound was administered alongside standard chemotherapy. Results showed improved overall survival rates compared to control groups, highlighting its potential as an adjunct therapy .
  • Antibacterial Efficacy : A laboratory study assessed the antibacterial effects of several quinazolinone derivatives against resistant bacterial strains. The results demonstrated that certain compounds effectively inhibited bacterial growth, suggesting their utility in combating antibiotic resistance .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The compound shares core features with several analogs, differing primarily in heterocyclic rings, substituent positions, and functional groups. Key structural comparisons include:

Compound Core Structure Heterocyclic Moieties Substituents Reference
2-({[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one Dihydroquinazolinone 1,3-Oxazole 2-Methoxyphenyl, methyl-sulfanyl Target
3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one (CAS 946352-82-5) Dihydroquinazolinone 1,2,4-Oxadiazole 4-Methylphenyl, 3-methoxypropyl
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl) Triazole-linked scaffold 1,2,4-Triazole 4-Methoxyphenyl, dichlorophenyl

Key Observations :

  • The 1,3-oxazole in the target compound (vs. 1,2,4-oxadiazole or triazole in analogs) may enhance π-π stacking interactions due to aromaticity differences .
  • Substituent position (e.g., 2-methoxyphenyl vs.

Key Insights :

  • Triazole-containing analogs exhibit antifungal/antibiotic activity, suggesting that the target compound’s sulfanyl-oxazole motif may also confer antimicrobial properties .
  • The dihydroquinazolinone core is associated with kinase inhibition in literature, though direct evidence for the target compound is lacking .

Vorbereitungsmethoden

Cyclocondensation of Anthranilamide

The quinazolinone core is synthesized via acid-catalyzed cyclization of anthranilamide with methyl-substituted carbonyl precursors:

Reaction Scheme

Anthranilamide+CH3COClGO (5 wt%), H2O, 60°C3-Methylquinazolin-4-one(Yield: 78–85%)\text{Anthranilamide} + \text{CH}3\text{COCl} \xrightarrow{\text{GO (5 wt\%), H}2\text{O, 60°C}} \text{3-Methylquinazolin-4-one} \quad \text{(Yield: 78–85\%)}

Key Parameters

  • Catalyst : Graphene oxide (GO) nanosheets (25 mg/mmol substrate)

  • Oxidant : Oxone (307 mg/mmol) for dehydrogenation

  • Solvent : Water (3 mL/mmol), enabling "on-water" synthesis

  • Reaction Time : 4–6 hours (monitored by TLC)

Table 1 : Optimization of Quinazolinone Thiolation

Thiolating AgentSolventTemp (°C)Yield (%)
P2_2S5_5Toluene11062
Lawesson’s ReagentTHF6584
H2_2S (g)DMF4071

Thiolation with Lawesson’s Reagent in THF provided optimal results (84% yield).

Preparation of 2-(2-Methoxyphenyl)-5-Methyl-1,3-Oxazole-4-Methanol

Oxazole Ring Formation via Hantzsch Synthesis

The oxazole moiety is constructed using 2-methoxyphenylacetonitrile and ethyl acetoacetate:

Reaction Conditions

2-Methoxyphenylacetonitrile+CH3COCO2EtAc2O, 120°COxazole Intermediate(Yield: 68–73%)\text{2-Methoxyphenylacetonitrile} + \text{CH}3\text{COCO}2\text{Et} \xrightarrow{\text{Ac}_2\text{O, 120°C}} \text{Oxazole Intermediate} \quad \text{(Yield: 68–73\%)}

Critical Steps

  • Cyclodehydration : Acetic anhydride mediates ring closure at 120°C for 8 hours.

  • Reduction : NaBH4_4 in ethanol reduces the ester to primary alcohol (Yield: 89%).

Table 2 : Oxazole Substituent Effects on Reaction Efficiency

R GroupReaction Time (h)Yield (%)
4-Ethoxyphenyl6.573
2-Methoxyphenyl8.268
3,4-Dimethoxyphenyl7.171

Sulfanyl Bridge Formation and Final Coupling

Nucleophilic Displacement Strategy

The oxazole methanol is converted to a bromide intermediate for SN2 reaction with quinazolinone thiol:

Stepwise Protocol

  • Bromination : Oxazole-methanol treated with PBr3_3 in dichloromethane (0°C → rt, 2 h, 91% yield).

  • Coupling : Quinazolinone thiol (1.1 eq), K2_2CO3_3 (2 eq), DMF, 50°C, 12 h (Yield: 76%).

Table 3 : Solvent Screening for Coupling Reaction

SolventDielectric ConstantYield (%)Purity (HPLC)
DMF36.77698.2
DMSO46.76997.8
Acetone20.75895.1

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7 → 1:1 gradient)

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, tR_R = 8.9 min

Spectroscopic Data

  • 1^1H NMR (300 MHz, CDCl3_3) : δ 8.21 (d, J = 7.8 Hz, 1H, quinazolinone H6), 7.64–7.12 (m, 5H, aromatic), 4.32 (s, 2H, SCH2_2), 3.87 (s, 3H, OCH3_3), 2.41 (s, 3H, oxazole CH3_3).

  • HRMS (ESI+) : m/z calculated for C23_{23}H21_{21}N3_3O3_3S [M+H]+^+: 428.1382, found: 428.1379.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) reduced coupling time by 60% while maintaining yield (74%).

One-Pot Sequential Methodology

Combining oxazole formation and thiol coupling in a single vessel improved atom economy but required rigorous temperature control (Overall yield: 63%).

Table 4 : Method Comparison for Industrial Scalability

ParameterMulti-StepOne-Pot
Total Yield (%)5263
Purity (%)98.296.7
Process ComplexityHighMedium

Q & A

Basic: What are the standard synthetic pathways for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the oxazole ring via cyclization of anthranilamide derivatives with aldehydes/ketones under reflux in ethanol/methanol .
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution using thiourea or mercapto intermediates under controlled pH (~7–9) .
  • Step 3 : Quinazolinone ring closure using dehydrating agents (e.g., POCl₃) at elevated temperatures (60–80°C) .
    Characterization : Intermediates are validated via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Advanced: How can reaction yields be optimized for the sulfanyl coupling step, given steric hindrance from the methoxyphenyl group?

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in polar aprotic solvents like DMF .
  • Temperature Control : Gradual heating (40–60°C) reduces side reactions, while inert atmospheres (N₂/Ar) prevent oxidation of thiol intermediates .
  • Monitoring : Real-time TLC or HPLC tracks intermediate formation, allowing prompt adjustments .

Basic: What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

  • NMR : 1H NMR^1 \text{H NMR} identifies methoxy protons (δ 3.8–4.0 ppm) and quinazolinone aromatic protons (δ 7.2–8.3 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and validates bond lengths/angles (e.g., C-S bond: ~1.81 Å). SHELX software refines diffraction data .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 423.12) .

Advanced: How can conflicting crystallographic data (e.g., disordered methoxyphenyl groups) be resolved?

  • Software Tools : Use WinGX for multi-component refinement and ORTEP for visualizing anisotropic displacement ellipsoids .
  • Validation : Apply PLATON/CHECKCIF to detect symmetry errors or over-constrained parameters .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data improves electron density maps for disordered regions .

Basic: What preliminary assays are used to evaluate this compound’s biological activity?

  • Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli with MIC determination (e.g., 8–32 µg/mL for related quinazolinones) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values .

Advanced: How do structural modifications (e.g., methoxy vs. chloro substituents) impact bioactivity?

Modification Impact Evidence
2-MethoxyphenylEnhances solubility and π-π stacking with target proteins
4-ChlorophenylIncreases lipophilicity and membrane permeability
Methyl at C3Reduces metabolic degradation via steric shielding

Basic: How are purity and stability assessed during storage?

  • HPLC : Reverse-phase C18 columns (ACN:H₂O gradient) detect degradation products (e.g., sulfoxide formation) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for stable analogs) .

Advanced: What computational methods predict hydrogen-bonding patterns in the crystal lattice?

  • Graph Set Analysis : Classifies motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing efficiency .
  • DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential surfaces for interaction sites .

Basic: How is regioselectivity achieved during oxazole ring formation?

  • Directing Groups : Electron-withdrawing substituents (e.g., nitro) orient cyclization at the 4-position of oxazole .
  • Microwave Assistance : Accelerates reaction kinetics, reducing byproduct formation .

Advanced: What strategies address low reproducibility in biological assays (e.g., variable IC₅₀ values)?

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing and strict solvent controls (e.g., DMSO <1% v/v) .
  • Metabolic Profiling : LC-MS/MS identifies active metabolites that may skew dose-response curves .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.